2-Chloro-1H-indole hydrochloride
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Overview
Description
2-Chloro-1H-indole hydrochloride is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1H-indole hydrochloride can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine hydrochloride reacts with cyclohexanone in the presence of methanesulfonic acid under reflux conditions . Another method involves the reaction of o-nitrostyrenes with aqueous titanium(III) chloride solution at ambient temperature, leading to the formation of indoles via a formal reductive C(sp2)–H amination reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1H-indole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the indole ring structure.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid, titanium(III) chloride, and various oxidizing and reducing agents. The reaction conditions typically involve reflux, ambient temperature, and specific solvents like methanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different indole derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
2-Chloro-1H-indole hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing various indole derivatives with potential biological activities.
Biology: Studied for its role in cell biology and its potential as a therapeutic agent.
Medicine: Investigated for its antiviral, anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Chloro-1H-indole hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to receptors and enzymes, influencing various biological processes. detailed information on the exact molecular targets and pathways is limited and requires further research.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with similar biological activities.
5-Fluoro-1H-indole-2-carboxylate: Known for its antiviral properties.
1H-Indole-2-carboxamide: Studied for its potential therapeutic applications.
Uniqueness
2-Chloro-1H-indole hydrochloride is unique due to its specific chemical structure, which imparts distinct biological activities and reactivity. Its chlorine substitution on the indole ring differentiates it from other indole derivatives, leading to unique chemical and biological properties .
Properties
Molecular Formula |
C8H7Cl2N |
---|---|
Molecular Weight |
188.05 g/mol |
IUPAC Name |
2-chloro-1H-indole;hydrochloride |
InChI |
InChI=1S/C8H6ClN.ClH/c9-8-5-6-3-1-2-4-7(6)10-8;/h1-5,10H;1H |
InChI Key |
YIODIWWZLAWERT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)Cl.Cl |
Origin of Product |
United States |
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